molecular formula C9H9BrN6 B13994313 N~2~-(4-Bromophenyl)-1,3,5-triazine-2,4,6-triamine CAS No. 93167-96-5

N~2~-(4-Bromophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B13994313
CAS No.: 93167-96-5
M. Wt: 281.11 g/mol
InChI Key: QYMIMKUTERILBS-UHFFFAOYSA-N
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Description

N~2~-(4-Bromophenyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-Bromophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 4-bromoaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N2-(4-Bromophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N~2~-(4-Bromophenyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-(4-Bromophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Uniqueness: N2-(4-Bromophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its triazine core structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

93167-96-5

Molecular Formula

C9H9BrN6

Molecular Weight

281.11 g/mol

IUPAC Name

2-N-(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C9H9BrN6/c10-5-1-3-6(4-2-5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H5,11,12,13,14,15,16)

InChI Key

QYMIMKUTERILBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)Br

Origin of Product

United States

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